2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone
Description
2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone: is an organic compound with the molecular formula C15H12F3N3S. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzaldehyde moiety, and a phenylthiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
1-phenyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3S/c16-15(17,18)13-9-5-4-6-11(13)10-19-21-14(22)20-12-7-2-1-3-8-12/h1-10H,(H2,20,21,22)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQAXIOEGPSWID-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301351-88-2 | |
| Record name | 2-(TRIFLUOROMETHYL)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in various substitution reactions, often facilitated by strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone is used as a building block in organic synthesis. It is involved in the preparation of complex molecules and serves as a precursor for various chemical reactions.
Biology and Medicine: It is studied for its biological activity, including its potential as an antimalarial agent due to its ability to inhibit mitochondrial electron transport at the cytochrome bc1 complex .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of mitochondrial electron transport at the cytochrome bc1 complex. This disrupts the energy production in the parasite, leading to its death .
Comparison with Similar Compounds
- 2-(trifluoromethyl)benzaldehyde N-ethylthiosemicarbazone
- 2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2-(trifluoromethyl)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness: 2-(trifluoromethyl)benzaldehyde N-phenylthiosemicarbazone is unique due to its specific trifluoromethyl and phenylthiosemicarbazone groups, which confer distinct chemical properties and biological activities. Its ability to inhibit mitochondrial electron transport makes it particularly valuable in medicinal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
